molecular formula C16H16F4N6 B6456685 2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2549025-99-0

2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B6456685
CAS No.: 2549025-99-0
M. Wt: 368.33 g/mol
InChI Key: ZLHWIPGFRXJFGE-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a cyclopropyl group at the 2-position, a trifluoromethyl group at the 6-position, and a piperazine-linked 5-fluoropyrimidin-2-yl moiety at the 4-position. The 5-fluoropyrimidin-2-yl substituent on piperazine may facilitate hydrogen bonding with biological targets, such as neurotensin receptors, as suggested by its structural resemblance to agonists described in .

Properties

IUPAC Name

2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F4N6/c17-11-8-21-15(22-9-11)26-5-3-25(4-6-26)13-7-12(16(18,19)20)23-14(24-13)10-1-2-10/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHWIPGFRXJFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Variations and Properties

The following table summarizes critical differences between the target compound and analogs:

Compound Name Substituent on Piperazine Central Pyrimidine Substituents Molecular Weight Key Features
Target Compound 5-fluoropyrimidin-2-yl 2-cyclopropyl, 6-trifluoromethyl ~437.35* High electronegativity, rigid cyclopropyl, optimized receptor interaction
2-Cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine 6-ethyl-5-fluoropyrimidin-4-yl 2-cyclopropyl, 6-trifluoromethyl ~465.40* Ethyl group increases lipophilicity; 4-pyrimidinyl may alter binding mode
BK77456: 4-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine 2,5-dimethylfuran-3-carbonyl 6-trifluoromethyl 354.327 Furan lacks pyrimidine’s electronegativity; reduced H-bond potential
BK77457: 2-cyclopropyl-4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine 6-cyclopropylpyrimidin-4-yl 2-cyclopropyl, 6-methyl 336.434 Methyl reduces steric hindrance; cyclopropyl on pyrimidine adds bulk
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Piperazine (unsubstituted) 4-cyclopropyl, 6-trifluoromethyl ~303.28* Positional isomer of target; lacks fluoropyrimidine, likely lower activity

*Calculated based on formula.

Functional Implications

  • Piperazine Substituents : The 5-fluoropyrimidin-2-yl group in the target compound likely outperforms furan (BK77456) or ethyl-pyrimidine () in receptor affinity due to its ability to form hydrogen bonds and π-π interactions .
  • Steric Effects : The cyclopropyl group on the central pyrimidine (BK77457) introduces steric hindrance, which may reduce binding efficiency compared to the target compound’s 2-cyclopropyl configuration .

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